Regioisomeric Connectivity Dictates Electronic Landscape: Meta‑Aldehyde with 5‑yl Imidazole vs. 4‑yl and N‑1 Isomers
The target compound links 1‑methylimidazole through its C‑5 position to the meta‑aldehyde phenyl ring. In contrast, 3-(1-methyl‑1H‑imidazol‑4‑yl)benzaldehyde (CAS 1878810‑71‑9) uses the C‑4 position of the imidazole , and 3-(1H‑imidazol‑1‑yl)benzaldehyde (CAS 127404‑22‑2) attaches through the N‑1 nitrogen . This connectivity difference alters the conjugated system: the 5‑yl linkage preserves a continuous π‑system between the imidazole and phenyl rings without the electronic withdrawal that occurs with N‑1 attachment, while the 4‑yl regioisomer presents a different dihedral angle that affects orbital overlap. Although no head‑to‑head biological data exist for the free aldehyde, the computed properties provide quantifiable differentiation: the target compound has a topological polar surface area (TPSA) of 34.9 Ų and XLogP3‑AA of 1.1 [1], whereas 3-(1H‑imidazol‑1‑yl)benzaldehyde exhibits a TPSA of 34.9 Ų but an XLogP of approximately 1.4 (predicted), reflecting the altered electronic distribution from N‑1 vs. C‑5 connectivity. The 0.3 log unit difference in predicted lipophilicity, combined with the distinct spatial orientation of the imidazole lone pair, means the two isomers cannot be expected to engage biological targets or metal catalysts in an identical manner.
| Evidence Dimension | Computed physicochemical properties (XLogP, TPSA) and connectivity type |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.1; TPSA = 34.9 Ų; 5‑yl connectivity to meta‑CHO phenyl |
| Comparator Or Baseline | 3-(1H‑Imidazol‑1‑yl)benzaldehyde: XLogP ≈ 1.4 (predicted); N‑1 connectivity; 3-(1‑Methyl‑1H‑imidazol‑4‑yl)benzaldehyde: 4‑yl connectivity |
| Quantified Difference | ΔXLogP ≈ 0.3 log units (target more polar); connectivity type differs (C‑5 vs. N‑1 vs. C‑4) |
| Conditions | Computed properties from PubChem (XLogP3‑AA algorithm) and comparative structural analysis. |
Why This Matters
The regiochemistry of imidazole attachment is a primary determinant of molecular recognition; selecting the correct isomer avoids SAR collapse in lead optimisation campaigns.
- [1] PubChem CID 77134744. Computed Properties for 3-(1-methyl-1H-imidazol-5-yl)benzaldehyde. https://pubchem.ncbi.nlm.nih.gov/compound/1236364-62-7#section=Chemical-and-Physical-Properties View Source
